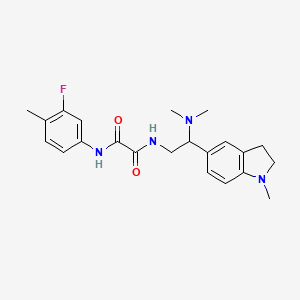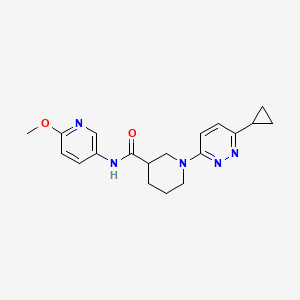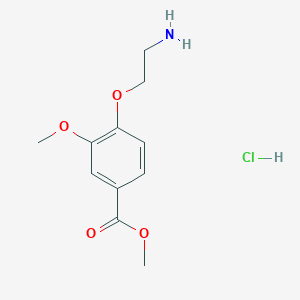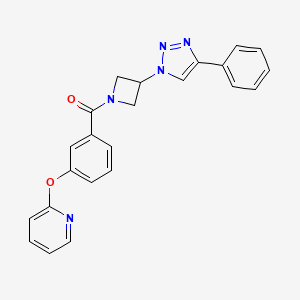
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPEP, and it belongs to the class of oxazole derivatives. MPEP has shown promising results in the treatment of certain neurological disorders, and it has also been used as a research tool to study the function of certain receptors in the brain.
Wirkmechanismus
MPEP acts as a competitive antagonist of mGluR5, which means that it binds to the receptor site and prevents the binding of the natural ligand glutamate. This leads to a reduction in the activity of mGluR5 and a decrease in the downstream signaling pathways that are activated by this receptor. By modulating the activity of mGluR5, MPEP can influence the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in various neurological functions.
Biochemical and Physiological Effects:
MPEP has been shown to have a number of biochemical and physiological effects in the brain. It can modulate the release of various neurotransmitters, including dopamine, which is involved in reward processing and motor control. MPEP has also been shown to improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Additionally, MPEP has been shown to reduce the severity of certain behavioral symptoms in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MPEP has several advantages for use in laboratory experiments. It has a high degree of selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other receptors or neurotransmitter systems. Additionally, MPEP has a relatively low toxicity profile, which makes it suitable for use in animal models and potentially in humans. However, one limitation of MPEP is that it has a relatively short half-life in the body, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on MPEP. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in the treatment of neurological disorders. Additionally, there is interest in exploring the potential applications of MPEP in other areas of medicine, such as cancer treatment and pain management. Finally, further research is needed to fully understand the mechanisms of action of MPEP and its effects on various neural circuits and neurotransmitter systems.
Synthesemethoden
The synthesis of MPEP involves a multi-step process that begins with the reaction of 4-piperidone with propenoyl chloride to form 1-prop-2-enoylpiperidin-4-ol. This intermediate is then reacted with 5-methylisoxazole-3-carboxylic acid to produce MPEP. The overall yield of this process is around 50%, and the purity of the final product is typically over 95%.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, MPEP can modulate the release of neurotransmitters and improve the function of certain neural circuits.
Eigenschaften
IUPAC Name |
5-methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-3-12(17)16-6-4-10(5-7-16)14-13(18)11-8-9(2)19-15-11/h3,8,10H,1,4-7H2,2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRCGJSSXRIXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-N-(1-prop-2-enoylpiperidin-4-yl)-1,2-oxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 6-[(but-2-ynoylamino)methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2582303.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2582304.png)

![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-methyl-2-thien-2-ylethyl}-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B2582306.png)
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2582310.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2582312.png)


![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2582317.png)
